Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is also known by its IUPAC name, methyl 2-chloro-6-isopropylnicotinate . This compound is a derivative of nicotinic acid and features a pyridine ring substituted with a chlorine atom, an isopropyl group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate typically involves the esterification of 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiols in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the isopropyl group.
2-Chloro-6-methylpyridine: Similar pyridine ring with a chlorine and methyl group but lacks the carboxylate ester.
Uniqueness
Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is unique due to the presence of both the isopropyl group and the carboxylate ester, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-chloro-6-propan-2-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)8-5-4-7(9(11)12-8)10(13)14-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUCCXVTNDRDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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